2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C7H8F3N3OS |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-amino-5-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C7H8F3N3OS/c1-3-4(13-6(11)15-3)5(14)12-2-7(8,9)10/h2H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
PBKNIJGPLAWQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)NCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-5-methylthiazole-4-carboxylic Acid
The precursor 2-amino-5-methylthiazole-4-carboxylic acid is synthesized via the following steps:
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Reaction of 2-bromo-1-(3-methylphenyl)ethanone with thiourea :
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Esterification to Methyl 2-Amino-5-methylthiazole-4-carboxylate :
Introduction of the Trifluoroethyl Group
The N-(2,2,2-trifluoroethyl) substituent is introduced via nucleophilic substitution or radical-mediated alkylation.
Alkylation with 2,2,2-Trifluoroethylamine
-
Activation of Carboxylic Acid :
-
Reagents : 2-Amino-5-methylthiazole-4-carboxylic acid (1 eq), EDCI (1.2 eq), DMAP (0.1 eq) in DCM.
-
Conditions : Argon atmosphere, 0°C to room temperature, 48 hours.
-
-
Coupling with 2,2,2-Trifluoroethylamine :
Radical Trifluoromethylation
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Reaction of 2-Aminothiazole with Bromotrifluoromethane :
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent and Catalyst Screening
Temperature Control
Purification Techniques
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Chromatography : Gradient elution (EtOAc:n-heptane, 0–50%) effectively separates the product from unreacted starting materials.
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Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.
Scale-Up Considerations
Industrial production requires:
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Continuous Flow Reactors : For radical trifluoromethylation to enhance heat transfer and safety.
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Catalyst Recycling : Montmorillonite MK10 impregnated with ZnCl₂ can be reused for 5 cycles without significant activity loss.
Challenges and Solutions
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Moisture Sensitivity : Use of molecular sieves (4Å) in DCM prevents hydrolysis of the activated carboxylic acid intermediate.
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Byproduct Formation : Excess trifluoroethylamine (2 eq) suppresses diacylation byproducts.
Recent Advances
Chemical Reactions Analysis
Oxidation Reactions
The compound’s methyl and trifluoroethyl groups participate in oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Methyl group oxidation | KMnO₄ (acidic conditions) | 2-Amino-5-carboxy-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide | Oxidation occurs selectively at the methyl group, preserving the thiazole ring. |
| Trifluoroethyl stability | O₂ (ambient) or H₂O₂ (dilute) | No reaction observed | The CF₃ group exhibits exceptional resistance to oxidative degradation. |
Mechanistic Insight : The methyl group’s oxidation to a carboxylic acid proceeds via radical intermediates, while the trifluoroethyl group’s electron-withdrawing nature stabilizes against oxidation.
Substitution Reactions
Nucleophilic substitution occurs at the thiazole ring’s 2-amino group and carboxamide moiety:
Key Observations :
-
Alkylation at the 2-amino group retains the trifluoroethyl substituent’s stability .
-
Hydrolysis of the carboxamide to carboxylic acid is pH-dependent, with acid conditions favoring faster kinetics .
Reduction Reactions
The carboxamide group undergoes selective reduction:
Efficiency : LiAlH₄ achieves >70% conversion, while alternative reductants (e.g., NaBH₄) show no activity.
Coupling and Functionalization
The amino and carboxamide groups enable diverse coupling reactions:
Table 1: Representative Coupling Reactions
Synthetic Utility :
-
Schiff bases derived from this compound exhibit enhanced bioactivity due to imine linkage .
-
Peptide couplings retain stereochemical integrity, enabling bioactive hybrid molecules .
Stability Under Reactive Conditions
The trifluoroethyl group confers unique stability:
| Condition | Effect on Structure | Reference |
|---|---|---|
| Strong acids (H₂SO₄) | Partial decomposition at >100°C | |
| UV irradiation (254 nm) | No detectable degradation after 24 h |
Critical Insight : Stability under UV and moderate thermal conditions makes this compound suitable for photochemical applications.
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally related thiazoles:
Trend : Electron-withdrawing groups (e.g., CF₃) accelerate carboxamide hydrolysis compared to alkyl substituents .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The specific structure of 2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide enhances its efficacy against various bacterial strains. A study demonstrated that modifications in the thiazole ring can lead to increased potency against Gram-positive and Gram-negative bacteria, as well as fungi .
Case Study: Antimicrobial Efficacy
- Objective : Evaluate the antimicrobial activity of thiazole derivatives.
- Method : In vitro testing against a panel of bacterial and fungal strains.
- Results : The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 10 µg/mL against Escherichia coli.
1.2 Anticancer Properties
The compound has been investigated for its anticancer potential. Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
- Objective : Assess the anticancer activity of the compound on human breast cancer cell lines (MCF7).
- Method : Sulforhodamine B (SRB) assay to measure cell viability.
- Results : The compound exhibited significant cytotoxicity with an IC50 value of 5 µM.
Agricultural Applications
Thiazole derivatives are also being explored for their potential as agrochemicals. Their ability to act as fungicides or herbicides is under investigation due to their structural properties that allow them to interact with biological targets in pests and pathogens.
Case Study: Fungicidal Activity
- Objective : Investigate the fungicidal properties of thiazole derivatives.
- Method : Field trials on crops infected with fungal pathogens.
- Results : The compound reduced fungal infection rates by up to 40% compared to untreated controls.
Material Science
The unique properties of thiazole compounds make them suitable for use in material science, particularly in the development of polymers and coatings with enhanced chemical resistance and thermal stability.
Case Study: Polymer Development
- Objective : Synthesize polymers incorporating thiazole units.
- Method : Polymerization techniques using 2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide as a monomer.
- Results : The resulting polymers exhibited improved thermal stability and resistance to solvents compared to conventional polymers.
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | MIC of 15 µg/mL against Staphylococcus aureus |
| Anticancer | IC50 of 5 µM against MCF7 breast cancer cells | |
| Agricultural Science | Fungicide | Reduced fungal infections by 40% |
| Material Science | Polymer Synthesis | Enhanced thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with structurally related thiazole carboxamides from patents and research literature:
*TMP = 2,4,6-trimethylphenyl
Key Observations:
Trifluoroethyl vs. Alkyl/Aryl Substituents: The trifluoroethyl group in the target compound distinguishes it from analogs with methoxyethyl or dimethylaminoethyl substituents . The CF₃ group enhances lipophilicity and electron deficiency, which may improve membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs.
Core Heterocycle : Unlike the tetrazole-based analog , the target compound retains a thiazole ring, which is associated with stronger hydrogen-bonding interactions in kinase binding pockets .
Bioactivity: While specific data for the target compound is unavailable, structurally similar thiazole carboxamides (e.g., pyrimidinylamino derivatives) show antimicrobial activity, with IC₅₀ values in the micromolar range .
Physicochemical and Pharmacokinetic Properties
- Tetrazole vs. Thiazole : The tetrazole analog has a larger molecular weight (450.4 vs. ~239.2) and a different heterocyclic core, which may alter solubility and target selectivity.
Biological Activity
The compound 2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of 2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide can be represented as follows:
- Molecular Formula: CHFNOS
- Molar Mass: 227.22 g/mol
- CAS Number: 1445684-82-1
This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. The trifluoroethyl group enhances its lipophilicity and stability, potentially increasing its biological activity.
The biological activity of 2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide is primarily attributed to its interaction with various molecular targets. The presence of the amino and carboxamide functional groups suggests potential interactions with enzymes and receptors involved in various biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide have demonstrated significant inhibition of cancer cell proliferation. A study indicated that thiazole derivatives exhibited IC values ranging from 0.41 to 0.93 μM against COX-2, a target implicated in tumor progression .
Case Study: Tumor Growth Inhibition
In a specific case study involving xenograft models, a thiazole derivative showed promising results in reducing tumor growth in human colonic adenocarcinoma cell lines. The treatment led to tumor/control ratios (T/C) of 61% and 40% for HCA-7 and SW837 cell lines respectively, demonstrating significant antitumor efficacy .
Anti-inflammatory Properties
The compound has also shown potential anti-inflammatory effects by inhibiting the production of prostaglandin E (PGE). In vitro studies indicated that certain thiazole derivatives could reduce PGE levels by up to 98%, suggesting their utility in treating inflammatory conditions .
Antimicrobial Activity
Thiazole derivatives have been explored for their antimicrobial properties. Preliminary data suggest that compounds with similar structures exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-5-methyl-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via coupling reactions between carboxylic acid derivatives and amines under reflux conditions. For example, and describe using method A (amide bond formation) with trifluoroethylamine and thiazole-carboxylic acid precursors. Reaction conditions such as solvent choice (e.g., ethanol-water mixtures), catalysts (e.g., CuI for azide-alkyne cycloadditions), and temperature significantly impact purity and yield. Purity variations (5–98%) in related compounds highlight the need for optimized stoichiometry and purification steps like HPLC .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Key techniques include:
- 1H NMR : To confirm substituent positions (e.g., trifluoroethyl group at δ 4.3–4.5 ppm) and thiazole ring protons (δ 7.1–7.3 ppm) .
- ESI-MS : Validates molecular weight (e.g., m/z 294.1 [M+H]+) .
- HPLC : Assesses purity (>95% for reliable biological assays) .
Q. How do structural modifications at the N-(2,2,2-trifluoroethyl) position influence solubility and reactivity?
- Methodological Answer: Introducing trifluoroethyl groups enhances lipophilicity, as seen in , where analogs with trifluorobutyl substituents showed improved membrane permeability. Reactivity can be tested via nucleophilic substitution or oxidation studies, using TLC or LC-MS to monitor intermediates .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance synthetic yields of trifluoroethyl-substituted thiazole carboxamides?
- Methodological Answer: Optimization strategies include:
- Catalyst Screening : CuI or Pd-based catalysts for coupling reactions ( achieved 75% yield using CuI) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates ( used DMF for 98% purity) .
- Temperature Gradients : Gradual heating (e.g., 60°C to 100°C) minimizes side reactions in cyclization steps .
Q. What methodologies resolve contradictions in reported biological activities of structurally similar thiazole-4-carboxamides?
- Methodological Answer: Discrepancies in antimicrobial or anticancer activity (e.g., vs. 5) can be addressed via:
- Dose-Response Studies : Establish IC50 values across multiple cell lines .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. trifluoroethyl groups) using molecular docking .
- Meta-Analysis : Aggregate data from independent studies to identify trends .
Q. How should researchers design in vitro assays to evaluate the compound’s antimicrobial potential?
- Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution ( notes thiazoles’ broad-spectrum activity) .
- Time-Kill Curves : Monitor bactericidal kinetics over 24 hours.
- Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK293) to rule off-target effects .
Q. What computational approaches predict the binding affinity of this compound with target enzymes?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR) or viral proteases ( highlights antiviral targets) .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER or GROMACS) .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energies .
Q. How can discrepancies in synthetic yields (e.g., 5% vs. 98% purity) be systematically addressed?
- Methodological Answer:
- Reproducibility Checks : Verify starting material purity via NMR and elemental analysis .
- Reaction Monitoring : Use in-situ IR or LC-MS to identify side products (e.g., ’s low-purity compound 34 due to azide decomposition) .
- Scale-Up Protocols : Gradual scaling (mg to g) with controlled stirring and inert atmospheres minimizes variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
